Smo antagonists are a class of small-molecule inhibitors targeting the Smoothened receptor, a key component of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development, cell growth, and differentiation. [] Dysregulation of Hh signaling is implicated in various cancers, making Smo a viable target for anticancer drug development. []
Although specific synthesis methods for 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide are not available, the provided papers illustrate the synthesis of other Smo antagonists. For example, a series of novel 1-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl) ureas were synthesized through a multi-step process involving condensation and deprotection reactions. []
While the specific mechanism of action for 7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is unknown, research suggests that Smo antagonists generally exert their effects by binding to the Smo receptor. [] This binding inhibits the Hh signaling pathway, ultimately suppressing the expression of genes involved in cell growth and survival. [] Studies using radioligand binding assays have demonstrated the allosteric nature of Smo antagonist binding. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2